2-(Methanesulfinyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methanesulfinyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidine is a complex organic compound characterized by its unique structural features, including a methanesulfinyl group, a trifluoromethyl-substituted phenyl ring, and a thiazolyl-pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methanesulfinyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Methanesulfinyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidine undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to a sulfone under specific conditions.
Reduction: The compound can be reduced to modify the functional groups, such as converting the sulfoxide to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the methanesulfinyl group yields a sulfone, while substitution reactions on the aromatic rings can introduce various functional groups.
Scientific Research Applications
2-(Methanesulfinyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidine has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing bioactive molecules.
Industry: The compound can be used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Methanesulfinyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact effectively with biological membranes and proteins. The thiazolyl-pyrimidine core can engage in various binding interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 2-(Methanesulfinyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidine stands out due to its unique combination of functional groups and structural features. The presence of the methanesulfinyl group and the thiazolyl-pyrimidine core provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
917809-05-3 |
---|---|
Molecular Formula |
C15H10F3N3OS2 |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
5-(2-methylsulfinylpyrimidin-4-yl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole |
InChI |
InChI=1S/C15H10F3N3OS2/c1-24(22)14-19-6-5-11(21-14)13-12(20-8-23-13)9-3-2-4-10(7-9)15(16,17)18/h2-8H,1H3 |
InChI Key |
GGZSKYKLWIJLJW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=NC=CC(=N1)C2=C(N=CS2)C3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.